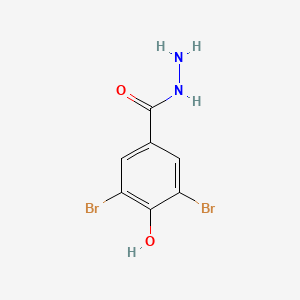

3,5-Dibromo-4-hidroxibenzo-hidrazida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

3,5-Dibromo-4-hydroxybenzohydrazide is used in a variety of scientific research applications:

Chemistry: It serves as a building block for the synthesis of other compounds.

Biology: The compound is used in proteomics research.

Medicine: It is an important intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fine chemicals and specialty chemicals.

Mecanismo De Acción

Biochemical Pathways

A new oxidative decarboxylation pathway for 3,5-Dibromo-4-hydroxybenzoate catabolism has been identified in a DBHB-utilizing strain, Pigmentiphaga sp. strain H8 . The gene odcA (orf420), which is essential for the initial catabolism of DBHB, encodes a novel NAD(P)H-dependent flavin monooxygenase that mediates the oxidative decarboxylation of DBHB to 2,6-dibromohydroquinone (2,6-DBHQ) . 2,6-DBHQ is then ring cleaved by the dioxygenase OdcB (Orf425) to 2-bromomaleylacetate, which is finally transformed to β-ketoadipate by the maleylacetate reductase OdcC (Orf426) .

Action Environment

The compound 3,5-dibromo-4-hydroxybenzoate (DBHB) is both anthropogenically released into and naturally produced in the environment . Its environmental fate is of great concern .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 3,5-Dibromo-4-hydroxybenzohydrazide typically involves the bromination of p-cresol followed by hydrolysis and dehydration . The process can be divided into low-temperature bromination at 32-42°C and high-temperature bromination at 145-168°C . The reaction is carried out in the presence of bromine as a reagent .

Industrial Production Methods

Industrial production methods for 3,5-Dibromo-4-hydroxybenzohydrazide involve the use of continuous pipeline reaction devices, which allow for precise control of material ratios and temperature . This method improves yield and reduces environmental pollution by eliminating the use of solvents .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dibromo-4-hydroxybenzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: Reduction reactions can modify the bromine atoms.

Substitution: The bromine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, reducing agents for reduction reactions, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 3,5-dibromo-4-hydroxybenzoic acid .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but differs in functional groups.

3,5-Dibromo-4-hydroxybenzaldehyde: Another related compound with different applications.

Uniqueness

3,5-Dibromo-4-hydroxybenzohydrazide is unique due to its specific functional groups, which make it a versatile building block for various synthetic applications . Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research.

Actividad Biológica

3,5-Dibromo-4-hydroxybenzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial, anticancer, and enzyme inhibition contexts. This article aims to provide a comprehensive overview of its biological activity based on various research findings and case studies.

Chemical Structure and Synthesis

3,5-Dibromo-4-hydroxybenzohydrazide can be synthesized through the condensation reaction of 3,5-dibromosalicylaldehyde and hydrazine derivatives. The general reaction can be represented as follows:

This synthesis typically occurs in polar solvents such as methanol or ethanol under reflux conditions. The resulting compound is characterized by the presence of the -C=N-NH- functional group, which is crucial for its biological activity .

Antimicrobial Activity

Research indicates that 3,5-dibromo-4-hydroxybenzohydrazide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of similar hydrazides have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a potential for broader applications in treating infections caused by resistant strains .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 1.0 mg/mL |

| Escherichia coli | 1.0 - 2.0 mg/mL |

| Candida albicans | 0.8 - 1.2 mg/mL |

Anticancer Activity

The anticancer potential of 3,5-dibromo-4-hydroxybenzohydrazide has also been explored. Studies have indicated that it can induce apoptosis in cancer cell lines, such as NIH3T3 and HepG2 cells, with IC50 values ranging from 0.632 mM to higher concentrations depending on the specific derivative used . The mechanism appears to involve the disruption of cellular signaling pathways that promote cell survival.

| Cell Line | IC50 Value |

|---|---|

| NIH3T3 | 0.632 mM |

| HepG2 | Varies (up to 1 mM) |

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on laccase enzymes with varying degrees of potency depending on the substituents present on the hydrazone structure . This activity suggests potential applications in agricultural biocontrol or as a therapeutic agent targeting metabolic disorders.

The precise mechanisms underlying the biological activities of 3,5-dibromo-4-hydroxybenzohydrazide are still under investigation. However, it is believed that its hydrazone structure allows for interactions with various biological targets, including:

- Type III Secretion System (T3SS) Inhibition : Studies have demonstrated that this compound may inhibit T3SS in Chlamydia trachomatis, disrupting its developmental cycle without affecting overall bacterial viability.

- Reactive Oxygen Species (ROS) Modulation : Some derivatives are noted for their ability to modulate ROS levels within cells, contributing to their anticancer effects .

Case Studies

Several studies have highlighted the efficacy of 3,5-dibromo-4-hydroxybenzohydrazide in real-world applications:

- Antimicrobial Efficacy Against MRSA : A study reported that derivatives of this compound exhibited comparable or superior antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics .

- Cytotoxicity Assessment : In vitro assays demonstrated low cytotoxicity toward normal cell lines while maintaining significant activity against cancer cells, indicating a favorable therapeutic index .

Propiedades

IUPAC Name |

3,5-dibromo-4-hydroxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDMLROKVHNPFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.